3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This compound is also known for its role in the synthesis of various peptides and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like HATU or EDCI to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Coupling: Formation of peptide bonds results in the synthesis of peptides and other complex molecules.
Scientific Research Applications
3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect the amino group during reactions.
Drug Development: The compound is used in the development of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules used in various biological studies.
Mechanism of Action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amine can participate in further reactions to form peptides and other molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: Similar in structure but lacks the oxan-4-yl group.
Nα-Boc-L-2,3-diaminopropionic acid: Another Boc-protected amino acid used in peptide synthesis.
Uniqueness
3-{[(tert-butoxy)carbonyl]amino}-2-[(oxan-4-yl)methyl]propanoic acid is unique due to the presence of the oxan-4-yl group, which can impart different chemical properties and reactivity compared to other Boc-protected amino acids .
Properties
CAS No. |
2289940-71-0 |
---|---|
Molecular Formula |
C14H25NO5 |
Molecular Weight |
287.4 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.